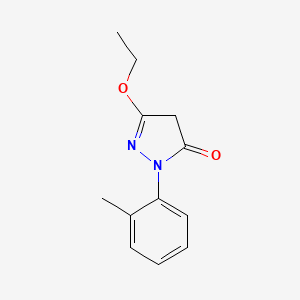
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one is a chemical compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound features an ethoxy group, an o-tolyl group, and a pyrazolone core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Step 1: Formation of the pyrazolone core through cyclization reactions.
Step 2: Introduction of the ethoxy group via etherification.
Step 3: Attachment of the o-tolyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory or analgesic effects.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Receptor Binding: Binding to specific receptors to exert biological effects.
Signal Transduction: Modulating signaling pathways to achieve therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
- 3-Propoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
- 3-Butoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
Uniqueness
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one is unique due to its specific ethoxy and o-tolyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-ethoxy-2-(2-methylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11-8-12(15)14(13-11)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
PZWZZPVSQKASII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


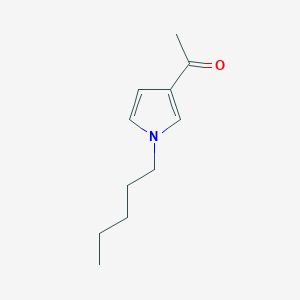
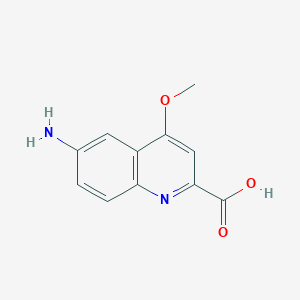
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)

![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)


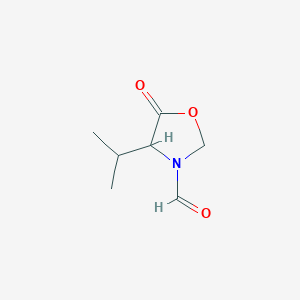
![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)
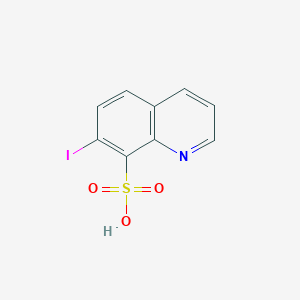

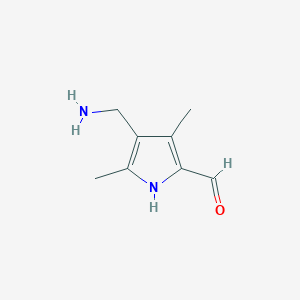
![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
